molecular formula C14H20N2O2 B4106478 4-(butanoylamino)-N-propylbenzamide

4-(butanoylamino)-N-propylbenzamide

Cat. No.: B4106478
M. Wt: 248.32 g/mol
InChI Key: JJIWXBHVXSUHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butanoylamino)-N-propylbenzamide is a benzamide derivative featuring a butanoylamino group at the para position of the benzene ring and an N-propyl substituent on the amide nitrogen. The butanoylamino group contributes to hydrogen bonding and lipophilicity, which may enhance interactions with biological targets or materials matrices. Synthesis likely involves amidation or condensation reactions, similar to related benzamide derivatives (e.g., protection/deprotection strategies or ultrasound-assisted methods) .

Properties

IUPAC Name

4-(butanoylamino)-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-5-13(17)16-12-8-6-11(7-9-12)14(18)15-10-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIWXBHVXSUHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzamide, butyric anhydride, and propylamine.

    Acylation Reaction: The 4-aminobenzamide undergoes an acylation reaction with butyric anhydride in the presence of a suitable catalyst, such as pyridine, to form 4-(butyrylamino)benzamide.

    Amidation Reaction: The resulting 4-(butyrylamino)benzamide is then reacted with propylamine under controlled conditions, typically in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and safety. For example, a continuous flow nitration process can be employed to synthesize intermediates, which are then subjected to further reactions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(butanoylamino)-N-propylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-propylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(p-Aminophenylazo)-N-Propylbenzamide (AzoMCM)

  • Structure: Differs by replacing the butanoylamino group with a pH-responsive azo (-N=N-) moiety.
  • Synthesis: Synthesized via AlMCM-41 aluminosilicate condensation, involving protection/deprotection steps for functionalization .
  • Applications: Demonstrated low cytotoxicity and controlled release of anticancer drugs (e.g., irinotecan) under light irradiation. Drug release rates increased by 40% under UV light compared to dark conditions .
  • Key Properties : Enhanced photoresponsiveness due to the azo group, enabling spatiotemporal drug delivery.

2-(N-Allylsulfamoyl)-N-Propylbenzamide

  • Structure : Features a sulfamoyl (-SO$_2$NH-) group at the ortho position and an allyl substituent.
  • Synthesis : Prepared via ultrasound-assisted ketone-ketone reactions, achieving high yields (62%) in 4 minutes at 25°C .
  • Applications: Potential pharmacological uses (e.g., enzyme inhibition, antibacterial activity).
  • Key Properties :
    • HOMO-LUMO Gap : 5.38 eV, indicating moderate reactivity .
    • Intermolecular Interactions : Stabilized by N–H···O and C–H···π hydrogen bonds, forming layered crystal structures .
    • DFT Calculations : Dipole moment (µ) = 4.92 D, electrophilicity (ω) = 1.43 eV .

4-(5-Methoxy-2-(Pyridin-4-yl)Thiazol-4-yl)-N-Propylbenzamide

  • Structure: Contains a thiazole ring and pyridine substituent, replacing the butanoylamino group.
  • Applications: Functions as a ratiometric pH reporter (pH 1.5–5.6) in nanopore systems. The thiazole-pyridine motif enables pH-dependent fluorescence shifts .
  • Limitations : Dye molecules may alter local charge environments, affecting pKa accuracy .

8-[4-(Dithiolan-3-yl)Butanoylamino]-N-[(1R,2R)-2-Hydroxy-1-(Hydroxymethyl)Propyl]Octanamide

  • Structure: Shares the butanoylamino group but incorporates a dithiolane ring and a complex hydroxylated side chain.
  • Synthesis : Produced as a stereoisomeric mixture (41% yield) via multi-step protection/deprotection protocols .
  • Properties : Higher molecular weight (869.46 g/mol) and polarity due to hydroxyl and dithiolane groups .

4-(Butanoylamino)-N,N-Dipropylbutanamide

  • Structure : Structural isomer with dual N-propyl groups instead of a benzamide backbone.
  • Key Differences : Increased alkyl substitution enhances lipophilicity (logP ≈ 3.2) compared to the aromatic benzamide derivative .

Comparative Analysis (Data Table)

Compound Functional Groups Synthesis Method Key Properties Applications
4-(Butanoylamino)-N-propylbenzamide Butanoylamino, N-propyl benzamide Likely amidation/condensation High lipophilicity, hydrogen bonding Drug delivery (inferred)
4-(p-Aminophenylazo)-N-propylbenzamide Azo, N-propyl benzamide AlMCM-41 condensation Photoresponsive, low cytotoxicity Light-activated drug delivery
2-(N-Allylsulfamoyl)-N-propylbenzamide Sulfamoyl, allyl, N-propyl benzamide Ultrasound-assisted synthesis HOMO-LUMO: 5.38 eV, dipole: 4.92 D Enzyme inhibition, antimicrobial
Thiazol-based benzamide derivative Thiazole, pyridine, N-propyl benzamide Not specified pH-dependent fluorescence Nanopore pH sensing
8-[4-(Dithiolan-3-yl)butanoylamino]-... Dithiolane, hydroxyl, butanoylamino Multi-step protection/deprotection Stereoisomeric mixture, MW: 869.46 g/mol Biochemical intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(butanoylamino)-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(butanoylamino)-N-propylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.